molecular formula C20H20N6O2S2 B1671979 gnf-1331

gnf-1331

Cat. No.: B1671979
M. Wt: 440.5 g/mol
InChI Key: JIUFLMSAFMXEEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GNF1331 is a synthetic organic compound known for its potent and selective inhibition of the membrane-bound O-acyltransferase enzyme, porcupine (PORCN). This enzyme is crucial for the palmitoylation of Wnt ligands, a necessary step in the Wnt signaling pathway. The inhibition of PORCN by GNF1331 has shown promise in the treatment of various cancers, including colorectal cancer, breast cancer, and cutaneous squamous cell carcinoma .

Preparation Methods

The synthesis of GNF1331 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the formation of a benzothiazole ring, followed by the addition of a pyridinyl triazole moiety. The final product is obtained through a series of reactions, including nucleophilic substitution and acylation .

Chemical Reactions Analysis

GNF1331 undergoes several types of chemical reactions, including:

Mechanism of Action

GNF1331 exerts its effects by inhibiting the enzyme porcupine (PORCN), which is responsible for the palmitoylation of Wnt ligands. This inhibition prevents the secretion and activity of Wnt ligands, thereby blocking the Wnt signaling pathway. The Wnt signaling pathway is involved in various cellular processes, including cell proliferation, differentiation, and migration. By inhibiting this pathway, GNF1331 can effectively reduce the growth and spread of cancer cells .

Properties

Molecular Formula

C20H20N6O2S2

Molecular Weight

440.5 g/mol

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-propyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20N6O2S2/c1-3-10-26-18(13-6-8-21-9-7-13)24-25-20(26)29-12-17(27)23-19-22-15-5-4-14(28-2)11-16(15)30-19/h4-9,11H,3,10,12H2,1-2H3,(H,22,23,27)

InChI Key

JIUFLMSAFMXEEC-UHFFFAOYSA-N

SMILES

CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4

Canonical SMILES

CCCN1C(=NN=C1SCC(=O)NC2=NC3=C(S2)C=C(C=C3)OC)C4=CC=NC=C4

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GNF-1331;  GNF 1331;  GNF1331.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gnf-1331
Reactant of Route 2
Reactant of Route 2
gnf-1331
Reactant of Route 3
Reactant of Route 3
gnf-1331
Reactant of Route 4
Reactant of Route 4
gnf-1331
Reactant of Route 5
gnf-1331
Reactant of Route 6
Reactant of Route 6
gnf-1331

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.